molecular formula C11H15NO2 B13323607 3-[(Benzyloxy)methoxy]azetidine

3-[(Benzyloxy)methoxy]azetidine

Cat. No.: B13323607
M. Wt: 193.24 g/mol
InChI Key: NIKHDOPEXWMLOV-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)methoxy]azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-[(Benzyloxy)methoxy]azetidine, can be achieved through several methods. One efficient method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is known for its high regio- and stereoselectivity. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods: Industrial production of azetidines often relies on scalable and efficient synthetic routes. The aza Paternò–Büchi reaction is particularly promising for industrial applications due to its efficiency and the ability to produce functionalized azetidines in a single step .

Chemical Reactions Analysis

Types of Reactions: 3-[(Benzyloxy)methoxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

3-[(Benzyloxy)methoxy]azetidine has several applications in scientific research:

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-(phenylmethoxymethoxy)azetidine

InChI

InChI=1S/C11H15NO2/c1-2-4-10(5-3-1)8-13-9-14-11-6-12-7-11/h1-5,11-12H,6-9H2

InChI Key

NIKHDOPEXWMLOV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCOCC2=CC=CC=C2

Origin of Product

United States

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